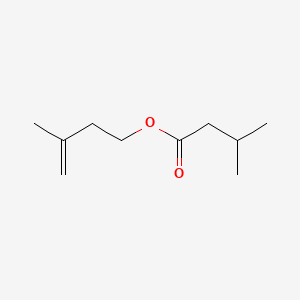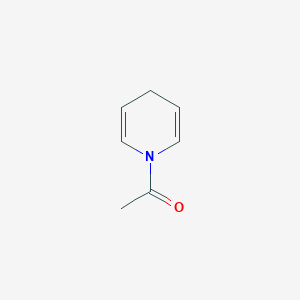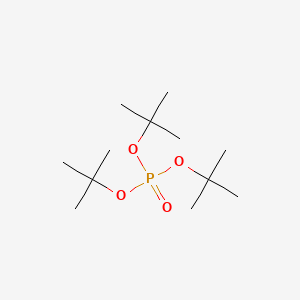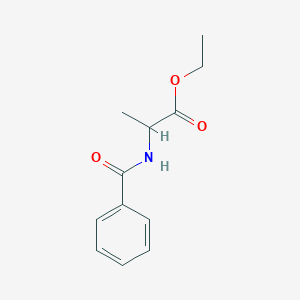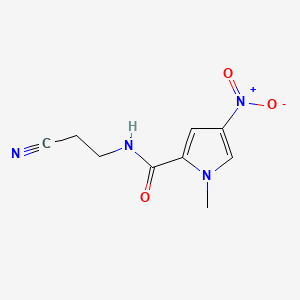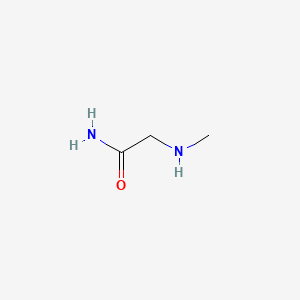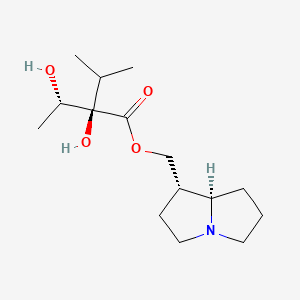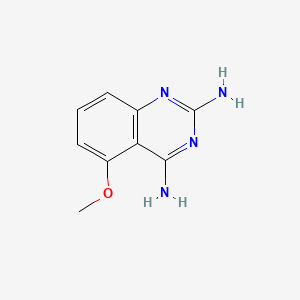
5-Methoxyquinazoline-2,4-diamine
Vue d'ensemble
Description
5-Methoxyquinazoline-2,4-diamine (MQD) is a novel compound that has been used in a variety of scientific research applications. It is an organic compound with a unique structure that is composed of a quinazoline ring and two amine groups. MQD has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for research in a variety of fields. In
Applications De Recherche Scientifique
Antimicrobial Activities
5-Methoxyquinazoline derivatives exhibit notable antimicrobial properties. In a study by Thomas et al. (2010), a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives were synthesized and demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Tubulin-Polymerization Inhibition
Quinazoline derivatives have shown potential as tubulin-polymerization inhibitors, targeting the colchicine site. Wang et al. (2014) synthesized 4-(N-cycloamino)quinazolines which exhibited high in vitro cytotoxic activity, significant potency against tubulin assembly, and substantial inhibition of colchicine binding (Wang et al., 2014).
Drug Synthesis Improvement
In drug discovery, the synthesis of key intermediates like 5-bromo-2-methylamino-8-methoxyquinazoline is crucial. Nishimura and Saitoh (2016) improved the synthesis process of this compound, enhancing yield and maintaining purity, thus contributing to quicker drug supply (Nishimura & Saitoh, 2016).
Proton Sponge Synthesis
Quinoline derivatives, such as 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, have been developed as proton sponges. Dyablo et al. (2015) reported the synthesis of this compound, which involved reactions with dimethylamine and methylation processes (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).
Antitumor Activity
Some quinazoline derivatives possess antitumor properties. Renault et al. (1983) studied 5,8-quinazolinediones and found significant antitumoral effects on specific leukemia strains, suggesting potential in cancer treatment (Renault et al., 1983).
Corrosion Inhibition
Quinazoline derivatives can act as corrosion inhibitors. Khan et al. (2017) explored the inhibitory effect of certain Schiff bases on the corrosion of mild steel in hydrochloric acid, demonstrating good inhibitory properties (Khan et al., 2017).
Photoluminescent Materials
Quinazoline compounds have applications in photoluminescent materials. Aiello et al. (2002) synthesized palladium acetylacetonato complexes with quinazoline ligands, exhibiting luminescent properties in solutions at room temperature (Aiello, Ghedini, & Deda, 2002).
Mécanisme D'action
Target of Action
The primary targets of 5-Methoxyquinazoline-2,4-diamine are Dihydrofolate reductase (DHFR) in both humans and yeast . DHFR plays a crucial role in the synthesis of nucleotides and the metabolism of folate.
Biochemical Pathways
The compound affects the folate metabolic pathway by inhibiting DHFR . This inhibition disrupts the conversion of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of nucleotides. The downstream effects include a decrease in DNA synthesis and repair, and potentially cell death.
Pharmacokinetics
The compound’s bioavailability, absorption, distribution, metabolism, and excretion would significantly impact its pharmacological effect .
Result of Action
The inhibition of DHFR by 5-Methoxyquinazoline-2,4-diamine leads to a decrease in nucleotide synthesis and disruption of folate metabolism. This can result in the inhibition of cell growth and proliferation, potentially leading to cell death .
Propriétés
IUPAC Name |
5-methoxyquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEWYRWGCVGNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181504 | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27018-21-9 | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027018219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



